Triphenyl[4-(pyren-1-yl)phenyl]silane
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Overview
Description
Triphenyl[4-(pyren-1-yl)phenyl]silane is an organosilicon compound characterized by the presence of a pyrene moiety attached to a phenyl ring, which is further connected to a triphenylsilane group. This compound is notable for its unique structural properties, which make it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[4-(pyren-1-yl)phenyl]silane typically involves the following steps:
Grignard Reaction: The initial step involves the formation of a Grignard reagent by reacting pyrenyl bromide with magnesium in anhydrous ether.
Coupling Reaction: The Grignard reagent is then coupled with chlorotriphenylsilane under anhydrous conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Triphenyl[4-(pyren-1-yl)phenyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using hydride donors, resulting in the formation of silane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydride donors such as lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
Triphenyl[4-(pyren-1-yl)phenyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in biological assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is employed in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of Triphenyl[4-(pyren-1-yl)phenyl]silane is primarily based on its ability to interact with various molecular targets through its aromatic and silicon-containing moieties. The pyrene group can engage in π-π interactions, while the silicon atom can form bonds with other elements, facilitating various chemical transformations. These interactions enable the compound to act as a versatile reagent in organic synthesis and as a functional material in optoelectronic applications.
Comparison with Similar Compounds
Similar Compounds
- Triphenyl[4-(1-pyrenyl)phenyl]silane
- Triphenyl[3-(pyren-1-yl)-5-[4-(pyren-1-yl)phenyl]phenyl]silane
- Triphenyl({3-[4-(pyren-1-yl)phenyl]-5-(triphenylsilyl)phenyl})silane
Uniqueness
Triphenyl[4-(pyren-1-yl)phenyl]silane is unique due to its specific structural configuration, which imparts distinct electronic and photophysical properties. The presence of the pyrene moiety enhances its fluorescence, making it particularly valuable in applications requiring high sensitivity and specificity, such as bioimaging and optoelectronics.
Properties
CAS No. |
832757-31-0 |
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Molecular Formula |
C40H28Si |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
triphenyl-(4-pyren-1-ylphenyl)silane |
InChI |
InChI=1S/C40H28Si/c1-4-13-33(14-5-1)41(34-15-6-2-7-16-34,35-17-8-3-9-18-35)36-25-21-29(22-26-36)37-27-23-32-20-19-30-11-10-12-31-24-28-38(37)40(32)39(30)31/h1-28H |
InChI Key |
ULAONOOMQJUITD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origin of Product |
United States |
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